molecular formula C14H17F3N2O2 B2610351 1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1219911-89-3

1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2610351
CAS No.: 1219911-89-3
M. Wt: 302.297
InChI Key: OPVSDNXCRVITAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important in the immune response. CP-690,550 has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea works by inhibiting JAK3, which is a key component of the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways, which leads to a reduction in the production of pro-inflammatory cytokines and a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, and interferon-gamma (IFN-γ). This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues. In clinical trials, this compound has been shown to reduce the signs and symptoms of rheumatoid arthritis, as well as improving physical function and quality of life in patients with the disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea in lab experiments is that it is a highly specific inhibitor of JAK3, which allows for the selective inhibition of the JAK3 signaling pathway. This can be useful in studying the role of JAK3 in various physiological and pathological processes. However, one limitation of using this compound in lab experiments is that it can have off-target effects on other JAK family members, such as JAK1 and JAK2. This can complicate the interpretation of results and may require the use of additional inhibitors to confirm the specificity of the effects observed.

Future Directions

There are several future directions for the study of 1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another area of interest is the development of new JAK inhibitors that have improved selectivity and reduced off-target effects. Additionally, the role of JAK3 in other physiological processes, such as hematopoiesis and immune cell development, warrants further investigation.

Synthesis Methods

1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can be synthesized using a multi-step process. The first step involves the reaction of 1-cyclopenten-1-ol with methyl chloroformate to form the corresponding carbonate. The carbonate is then reacted with 3-(trifluoromethyl)aniline to form the urea derivative. The final step involves the reduction of the cyclopentenyl group to form the desired product, this compound.

Scientific Research Applications

1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and quality of life in patients with the disease. This compound has also been studied for its potential use in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease.

Properties

IUPAC Name

1-[(1-hydroxycyclopentyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)10-4-3-5-11(8-10)19-12(20)18-9-13(21)6-1-2-7-13/h3-5,8,21H,1-2,6-7,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVSDNXCRVITAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.